2,4-Di-tert-butyl-6-[(quinolin-8-yl)amino]phenol
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Overview
Description
2,4-Di-tert-butyl-6-[(quinolin-8-yl)amino]phenol is a complex organic compound known for its unique structure and properties It is characterized by the presence of tert-butyl groups and a quinolinylamino moiety attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-6-[(quinolin-8-yl)amino]phenol typically involves the condensation of 3,5-di-tert-butyl-2-hydroxybenzaldehyde with quinolin-8-ylamine in the presence of a catalytic amount of p-toluenesulfonic acid in ethanol. The reaction mixture is stirred for 12 hours, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Di-tert-butyl-6-[(quinolin-8-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The quinolinylamino moiety can be reduced under specific conditions.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Reduced forms of the quinolinylamino moiety.
Substitution: Various substituted phenolic derivatives.
Scientific Research Applications
2,4-Di-tert-butyl-6-[(quinolin-8-yl)amino]phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,4-Di-tert-butyl-6-[(quinolin-8-yl)amino]phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer processes, while the quinolinylamino moiety can interact with various biological receptors. These interactions contribute to the compound’s biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: Known for its UV-absorbing properties and used as a UV stabilizer.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Used as an antioxidant in lubricant oils.
Uniqueness
2,4-Di-tert-butyl-6-[(quinolin-8-yl)amino]phenol stands out due to its unique combination of tert-butyl groups and a quinolinylamino moiety, which imparts distinct chemical and biological properties. Its versatility in various applications, from catalysis to potential therapeutic uses, highlights its significance in scientific research.
Properties
CAS No. |
672952-82-8 |
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Molecular Formula |
C23H28N2O |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
2,4-ditert-butyl-6-(quinolin-8-ylamino)phenol |
InChI |
InChI=1S/C23H28N2O/c1-22(2,3)16-13-17(23(4,5)6)21(26)19(14-16)25-18-11-7-9-15-10-8-12-24-20(15)18/h7-14,25-26H,1-6H3 |
InChI Key |
GPDWUZAUHXUWRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)NC2=CC=CC3=C2N=CC=C3)O)C(C)(C)C |
Origin of Product |
United States |
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